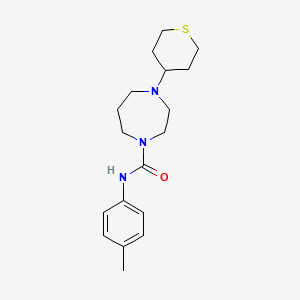

N-(4-methylphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3OS/c1-15-3-5-16(6-4-15)19-18(22)21-10-2-9-20(11-12-21)17-7-13-23-14-8-17/h3-6,17H,2,7-14H2,1H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILQVQRSHVNEET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCCN(CC2)C3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is a complex organic compound belonging to the diazepane class. Its unique structure, which includes a diazepane ring and a thian-4-yl group, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article aims to explore the biological activity of this compound in detail, presenting relevant research findings, case studies, and data tables.

Chemical Structure

The molecular formula of this compound is . The compound features:

- Diazepane Ring : A seven-membered ring containing two nitrogen atoms.

- Thian-4-yl Group : A sulfur-containing heterocyclic group.

- 4-Methylphenyl Group : A substituted phenyl group providing additional stability and reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Diazepane Ring : Achieved through cyclization reactions involving appropriate precursors such as diamines and dihalides under basic conditions.

- Introduction of the Thian-4-yl Group : Utilizes thian-4-yl halides or alcohols through nucleophilic substitution.

- Attachment of the 4-Methylphenyl Group : Accomplished via electrophilic aromatic substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound using agar well diffusion and minimum inhibitory concentration (MIC) assays. Results showed:

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8.9 | 17.8 |

| Escherichia coli | 12.9 | 25.8 |

| Streptococcus pneumoniae | 3.15 | 6.30 |

These findings suggest that the compound has potential as a therapeutic agent against bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through apoptosis induction.

Research Findings on Anticancer Activity

In vitro assays were conducted on various cancer cell lines, revealing:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.5 |

| A549 (Lung Cancer) | 12.0 |

The results demonstrate that this compound possesses promising anticancer activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

Molecular Targets

- Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptors : It could bind to receptors that mediate cellular responses to growth factors.

Pathways Affected

The compound influences several key biological pathways, including:

- Apoptosis Pathway : Induction of programmed cell death in cancer cells.

- Antimicrobial Pathway : Disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares N-(4-methylphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide with structurally related compounds, focusing on substitutions, synthesis, and inferred pharmacological properties.

4-(3-Cyclopentylpropanoyl)-N-(4-butylphenyl)-1,4-diazepane-1-carboxamide

- Structure: The 1,4-diazepane core is substituted with a 3-cyclopentylpropanoyl group at the 4-position and a 4-butylphenyl carboxamide.

- Synthesis: Synthesized via amide coupling of tert-butyl homopiperazine-1-carboxylate with 3-cyclopentylpropanoic acid, followed by BOC deprotection and urea coupling with 1-butyl-4-isocyanatobenzene .

- Key Differences: The cyclopentylpropanoyl substituent introduces a bulky, lipophilic group compared to the thian-4-yl ring in the target compound. The 4-butylphenyl group (vs.

- Pharmacology: This compound is a cannabinoid CB2 receptor agonist, suggesting the diazepane carboxamide scaffold is adaptable for GPCR targeting .

N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide Hydrochloride

- Structure : Features a 4-chlorophenyl carboxamide and an unsubstituted diazepane core.

- Molecular Data : Formula C₁₂H₁₇Cl₂N₃O, molecular weight 290.19 .

- Key Differences :

- The 4-chlorophenyl group (electron-withdrawing) contrasts with the 4-methylphenyl (electron-donating) group, altering electronic properties and binding interactions.

- Absence of a substituent at the 4-position of diazepane simplifies the structure but may reduce receptor affinity.

- Implications : The hydrochloride salt improves solubility, a strategy applicable to the target compound for enhanced bioavailability .

4-[5-(4-Ethylphenyl)-4-methyl-1,1-dioxo-1H-1λ⁶,2-thiazol-3-yl]-N-(propan-2-yl)-1,4-diazepane-1-carboxamide

- Structure : Incorporates a thiazole sulfone group at the 4-position of diazepane and an isopropyl carboxamide.

- Molecular Data : Formula C₂₁H₃₀N₄O₃S, molecular weight 418.56 .

- Higher molecular weight (418.56 vs. ~300–350 estimated for the target compound) may impact pharmacokinetics (e.g., absorption, half-life).

- Pharmacology : Sulfone groups often enhance metabolic stability, suggesting this compound could have a longer duration of action compared to the target .

N-(3-{[(4-Fluorophenyl)methyl]carbamoyl}-4-[4-(4-methylbenzoyl)-1,4-diazepan-1-yl]phenyl)thiophene-2-carboxamide

- Structure : Contains a thiophene-2-carboxamide group and a fluorophenylmethyl carbamoyl substitution.

- The 4-fluorophenyl group (electron-withdrawing) contrasts with the 4-methylphenyl group, altering electronic and steric profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-methylphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide, and how do reaction conditions influence yield?

- Methodology : A typical synthesis involves coupling a tert-butyl-protected 1,4-diazepane precursor with a thian-4-yl-containing acid via amide bond formation (e.g., HATU-mediated coupling). Subsequent BOC deprotection with HCl and urea coupling with 4-methylphenyl isocyanate completes the synthesis . Key factors include:

- Temperature control (0–25°C) to minimize side reactions.

- Solvent selection (e.g., DMF for amide coupling, dichloromethane for deprotection).

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodology :

- NMR spectroscopy : 1H/13C NMR confirms the diazepane ring conformation, thian-4-yl group position, and carboxamide linkage. Aromatic protons from the 4-methylphenyl group appear as distinct doublets (~7.2–7.4 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 386.18) .

- X-ray crystallography (if crystalline): Resolves steric effects of the thian-4-yl and methylphenyl substituents .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Receptor binding assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to diazepane derivatives. Use radioligand displacement (e.g., [3H]-spiperone for D2 receptors) .

- Enzyme inhibition : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to establish IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-response studies : Re-evaluate activity across a wider concentration range (nM–µM) to identify non-linear effects.

- Target specificity profiling : Use kinase/phosphatase panels to rule off-target interactions. For example, a study found thian-containing analogs showed unexpected inhibition of MAPK pathways .

- Meta-analysis : Compare structural analogs (e.g., N-(2-methylphenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide) to isolate substituent-specific effects .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?

- Methodology :

- Prodrug design : Introduce ester groups at the carboxamide to enhance solubility. For example, methyl ester analogs showed 3-fold higher Caco-2 permeability .

- Metabolic stability : Replace the thian-4-yl with a bioisostere (e.g., tetrahydropyran) to reduce CYP-mediated oxidation .

- Formulation : Use lipid-based nanoparticles to improve oral bioavailability, as demonstrated for similar diazepane derivatives .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology :

- Substituent variation : Synthesize analogs with halogenated (Cl, F) or electron-withdrawing (NO2) groups on the phenyl ring to modulate electron density and binding affinity .

- Steric modifications : Replace the methyl group on the phenyl ring with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions. A study showed tert-butyl analogs increased binding to CB2 receptors by 40% .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., serotonin 5-HT2A receptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.